2-氨基-3-羟基吩嗪

描述

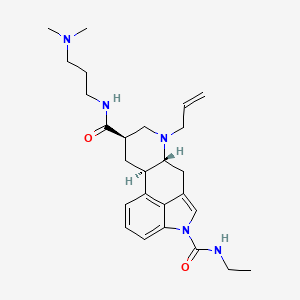

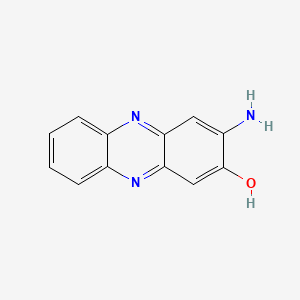

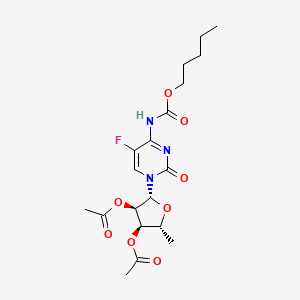

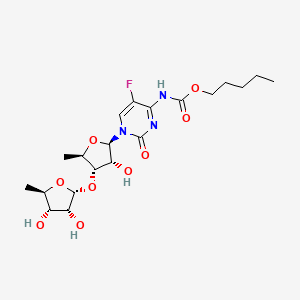

2-Amino-3-hydroxyphenazine is a chemical compound with the molecular formula C12H9N3O and a molecular weight of 211.22 . It is an impurity in the pharmaceutical industry and is used as an intermediate in the production of Carbendazim , an antifungal drug .

Synthesis Analysis

The synthesis of phenazines, including 2-Amino-3-hydroxyphenazine, involves several general approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxyphenazine consists of a phenazine core with an amino group at the 2-position and a hydroxy group at the 3-position .Physical and Chemical Properties Analysis

2-Amino-3-hydroxyphenazine is a neat substance with a molecular weight of 211.22 . More detailed physical and chemical properties are not provided in the retrieved sources.科学研究应用

遗传毒性作用:AHP 与其他氨基吩嗪一起,已被研究其遗传毒性活性。在人淋巴细胞中,AHP 显示 DNA 和染色体损伤增加,表明其潜在的遗传毒性 (Cebulska-Wasilewska 等人,1999 年).

选择性细胞毒性:AHP 的衍生物,特别是在吩嗪 5,10-二氧化物衍生物的背景下,已被评估为缺氧选择性细胞毒素。这些化合物对缺氧细胞表现出选择性毒性,表明它们在缺氧环境中靶向肿瘤细胞的潜力 (Cerecetto 等人,2005 年).

生物防治抗生素:对绿脓杆菌 GP72AN 的研究表明,2-羟基吩嗪 (2-OH-PHZ)(AHP 的衍生物)是一种有效的生物防治抗生素。使用两阶段发酵策略提高了其产量,为农业应用提供了潜力 (Yue 等人,2019 年).

电聚合研究:AHP 的电聚合已在创造具有独特电化学性质的新材料的背景下进行了研究。这些研究提供了 AHP 在材料科学和电化学中潜在应用的见解 (Kelaidopoulou 等人,1996 年).

癌症治疗中的吩嗪衍生物:AHP 及其衍生物已被研究其在缺氧条件下激活抗癌前药中的作用。这项研究为实体瘤的新疗法奠定了基础 (Lavaggi 等人,2013 年).

化学预防剂:2-氨基-3-羟基吩嗪的结构已被用作合成各种吩嗪类似物的先导化合物。这些化合物显示出作为癌症化学预防剂的潜力,证明了 AHP 在药物化学中的广泛适用性 (Conda-Sheridan 等人,2010 年).

分析化学应用:AHP 已在杀菌剂 Carbendazim Technical 中使用 RP-HPLC-MS 方法进行定量。这项研究强调了 AHP 在农用化学品质量控制中的标记用途 (Patil 等人,2020 年).

安全和危害

属性

IUPAC Name |

3-aminophenazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIRUIWLEVHQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963420 | |

| Record name | 3-Amino-2-phenazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-77-1 | |

| Record name | 2-Amino-3-hydroxyphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4569-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-phenazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3-HYDROXYPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ8EW5JCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary synthetic routes to obtain 3-Aminophenazin-2-ol?

A1: 3-Aminophenazin-2-ol can be synthesized through various routes. One approach involves the chemical oxidation of o-phenylenediamine. [] Another method involves a multi-step synthesis starting with 3-aminophenazin-2-ol and utilizing a series of reactions such as alkylation, cyclization, and condensation with various reagents like acetic anhydride, aromatic aldehydes, and phenacyl bromide. [] These reactions yield a variety of phenazine derivatives, including oxazolophenazines, oxazinophenazines, and pyrrolophenazines, highlighting the versatility of 3-Aminophenazin-2-ol as a starting material in organic synthesis.

Q2: Are there any toxicological concerns associated with 3-Aminophenazin-2-ol and its related compounds?

A3: While 3-Aminophenazin-2-ol itself has limited toxicological data available, its close analog, 2,3-diaminophenazine, is classified as a toxic impurity in the production of the fungicide Carbendazim. [] This highlights the need for careful evaluation of the safety profiles of 3-Aminophenazin-2-ol and its derivatives, particularly when considering their potential for pharmaceutical or agricultural applications. Mutagenicity studies have been conducted on both 2,3-diaminophenazine and 3-Aminophenazin-2-ol in Salmonella strains. []

Q3: What analytical techniques are commonly employed to characterize and quantify 3-Aminophenazin-2-ol?

A3: A variety of techniques are used to study 3-Aminophenazin-2-ol and its derivatives. These include:

- Spectroscopy: Raman, UV-visible, high-resolution NMR (1H and 13C), and mass spectrometry are used for structural elucidation. []

- Microscopy: Scanning electron microscopy is employed to visualize the morphology of the compounds. []

- Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a sensitive method for quantifying 3-Aminophenazin-2-ol and 2,3-diaminophenazine, particularly in complex matrices like Carbendazim technical grade. []

Q4: What future research directions are important for advancing the understanding of 3-Aminophenazin-2-ol?

A4: Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)